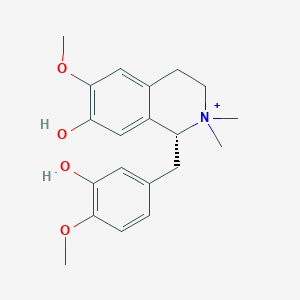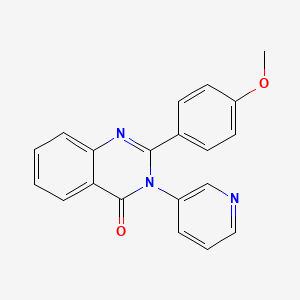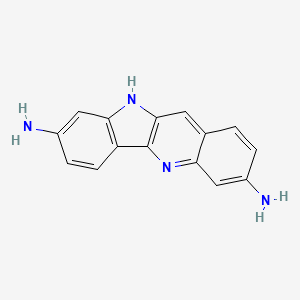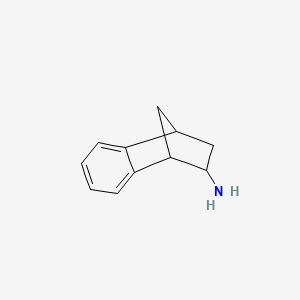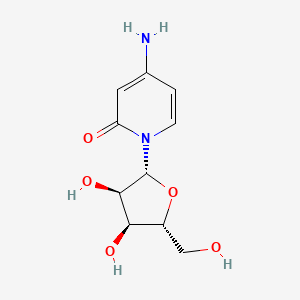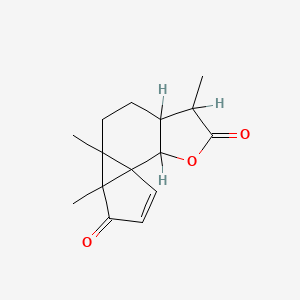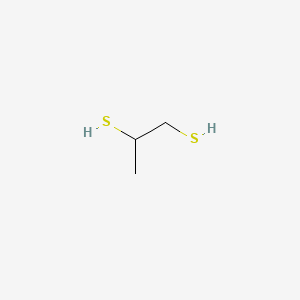
1,2-丙二硫醇
概述
描述
1,2-Propanedithiol, also known as propane-1,2-dithiol, is a thiol compound with the chemical formula HSCH₂CH(SH)CH₃. It is a colorless liquid with an intensely unpleasant odor. This compound is the simplest chiral dithiol and is related to other dithiols such as 1,2-ethanedithiol, 2,3-dimercapto-1-propanesulfonic acid, and 1,3-propanedithiol .
科学研究应用
1,2-Propanedithiol has several applications in scientific research and industry:
Chemistry: It is used as a reagent in the synthesis of cyclic dithioacetal derivatives of carbonyl compounds. These derivatives are important intermediates in organic synthesis.
Biology: The compound’s thiol groups can interact with metal ions, making it useful in the study of metalloproteins and enzyme active sites.
Medicine: 1,2-Propanedithiol is used in the development of chelating agents for heavy metal detoxification. Its ability to form stable complexes with metal ions makes it valuable in treating heavy metal poisoning.
Industry: It is used in the production of certain polymers and as a cross-linking agent in rubber manufacturing.
安全和危害
1,2-Propanedithiol is flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation when handling it .
作用机制
Target of Action
1,2-Propanedithiol, also known as 1,2-dimercaptopropane, is a thiol compound
Mode of Action
They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
For instance, they are involved in the formation of disulfide bonds in proteins, which are essential for protein structure and function .
Pharmacokinetics
1,2-Propanedithiol is insoluble in water but soluble in organic solvents , which could influence its absorption and distribution in the body.
Result of Action
It may also act as an antioxidant, neutralizing harmful free radicals in the body .
Action Environment
The action, efficacy, and stability of 1,2-Propanedithiol can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the reactivity of the sulfhydryl group in 1,2-Propanedithiol. Additionally, factors such as pH and temperature can influence the stability of the compound .
生化分析
Biochemical Properties
1,2-Propanedithiol plays a crucial role in biochemical reactions due to its thiol groups, which can form disulfide bonds. These bonds are essential in the stabilization of protein structures. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent, breaking disulfide bonds in proteins and thereby altering their structure and function . This interaction is particularly important in the context of protein folding and stability.
Cellular Effects
1,2-Propanedithiol influences various cellular processes. It can affect cell signaling pathways by modifying the redox state of signaling molecules. This compound can also impact gene expression by altering the redox state of transcription factors, thereby influencing their activity. Additionally, 1,2-Propanedithiol can affect cellular metabolism by interacting with metabolic enzymes, potentially altering their activity and thus the metabolic flux .
Molecular Mechanism
At the molecular level, 1,2-Propanedithiol exerts its effects primarily through its thiol groups. These groups can form and break disulfide bonds, which is a key mechanism in the regulation of protein function. The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit enzymes by binding to their active sites and forming disulfide bonds with critical cysteine residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Propanedithiol can change over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of oxidizing agents. Long-term exposure to 1,2-Propanedithiol can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often studied in both in vitro and in vivo settings to understand the compound’s stability and long-term impact .
Dosage Effects in Animal Models
The effects of 1,2-Propanedithiol vary with different dosages in animal models. At low doses, the compound can act as a reducing agent, protecting cells from oxidative stress. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects are crucial for understanding the safe and effective use of 1,2-Propanedithiol in various applications .
Metabolic Pathways
1,2-Propanedithiol is involved in several metabolic pathways. It interacts with enzymes such as aldo-keto reductases, which play a role in its metabolism. The compound can also affect the levels of various metabolites by altering the activity of metabolic enzymes. This interaction can lead to changes in metabolic flux, which is important for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2-Propanedithiol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
1,2-Propanedithiol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is often directed by targeting signals and post-translational modifications. These modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes .
准备方法
1,2-Propanedithiol can be synthesized through the addition of hydrogen sulfide (H₂S) to the related episulfide, which is 1,2-epithiopropane (CH₃CHCH₂S). The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the addition reaction .
化学反应分析
1,2-Propanedithiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reduction reactions can convert disulfides back to thiols. Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: 1,2-Propanedithiol can participate in nucleophilic substitution reactions, where the thiol groups (-SH) act as nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while substitution reactions can produce a variety of thioether compounds.
相似化合物的比较
1,2-Propanedithiol is similar to other dithiols, such as:
1,2-Ethanedithiol: This compound has a shorter carbon chain and lacks the chiral center present in 1,2-propanedithiol. It is used in similar applications, such as the synthesis of cyclic dithioacetals.
2,3-Dimercapto-1-propanesulfonic acid: This compound contains a sulfonic acid group, which enhances its water solubility. It is used as a chelating agent in medicine.
1,3-Propanedithiol: This compound has the thiol groups on the first and third carbon atoms, making it a structural isomer of 1,2-propanedithiol. It is used in the synthesis of thioketals and thioacetals.
The uniqueness of 1,2-propanedithiol lies in its chiral center and its ability to form stable complexes with metal ions, making it particularly valuable in chelation therapy and metalloprotein studies .
属性
IUPAC Name |
propane-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-3(5)2-4/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHJWTVMIMEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862421 | |
| Record name | 1,2-Dimercaptopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear blue liquid | |
| Record name | 1,2-Propanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 °C. @ 760.00 mm Hg | |
| Record name | 1,2-Propanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscible in oil | |
| Record name | 1,2-Propanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.075-1.081 | |
| Record name | 1,2-Propanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
814-67-5 | |
| Record name | 2,3-Dimercaptopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=814-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimercaptopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-PROPANEDITHIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanedithiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dimercaptopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-PROPANEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS64223D79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Propanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-propanedithiol in the context of phalloidin research?
A: 1,2-Propanedithiol plays a crucial role in developing research tools for studying phalloidin, a toxic cyclic peptide found in the death cap mushroom (Amanita phalloides). Specifically, it's used to synthesize derivatives of ketophalloidin, a compound derived from phalloidin. [] These derivatives, modified with 1,2-propanedithiol, retain the ability to bind to the protein actin, similar to phalloidin itself. This targeted binding property makes these derivatives valuable tools for studying actin dynamics and functions within cells. []
Q2: How does the structure of 1,2-propanedithiol contribute to its applications in phalloidin research?
A: The presence of two thiol (-SH) groups in 1,2-propanedithiol is key to its utility. These thiol groups can react with specific sites on ketophalloidin, forming a dithiolane ring structure. [] This modification allows researchers to introduce various functional groups, like fluorescent tags or linkers, to ketophalloidin. [] These functional groups enable researchers to track the localization of phalloidin derivatives within cells, study their interactions with other molecules, and develop affinity chromatography methods for purifying actin.
Q3: Beyond phalloidin research, are there other areas where the properties of 1,2-propanedithiol are studied?
A: Yes, researchers also investigate the fundamental properties of 1,2-propanedithiol, such as its rotational isomerism and dielectric properties. [, ] These studies provide insights into the molecule's behavior in different environments and its potential applications in various fields. For example, understanding the dielectric relaxation of 1,2-propanedithiol can be relevant in material science and electronics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
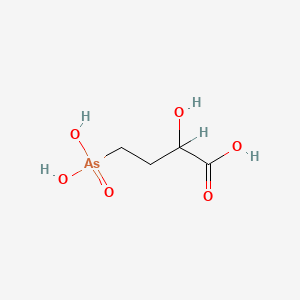
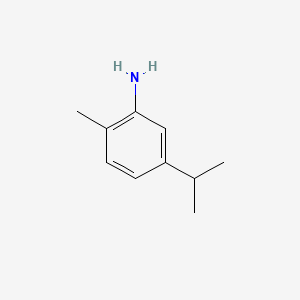

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)
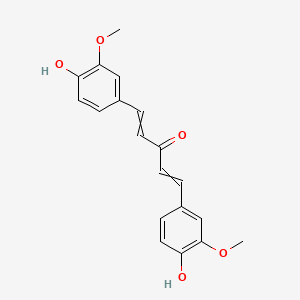
![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)
